Ethyl chloroformate

Hydrolysis Kinetics Moisture Sensitivity Process Safety

Ethyl chloroformate’s intermediate hydrolytic stability (t½ 33 min) provides a practical handling window, while its established N-dealkylation selectivity (benzyl > allyl > methyl) avoids side reactions that plague alternative reagents. In peptide synthesis, its mixed anhydride method yields amide bonds in 74–99% without insoluble urea byproducts, slashing purification costs. For GC-MS derivatization, ethoxycarbonyl derivatives deliver robust quantitation. Securing ≥98% purity from reliable B2B suppliers ensures batch-to-batch reproducibility for regulated workflows.

Molecular Formula C3H5ClO2
ClCOOC2H5
C3H5ClO2
Molecular Weight 108.52 g/mol
CAS No. 541-41-3
Cat. No. B041880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl chloroformate
CAS541-41-3
SynonymsCarbonochloridic Acid Ethyl Ester;  Cathyl Chloride;  Chloroformic Acid Ethyl Ester;  Chloro Ethyl Formate;  Chlorocarbonic Acid Ethyl Ester;  Chloroformic Acid Ethyl Ester;  Ethoxycarbonyl Chloride;  Ethyl Carbonochloridate;  Ethyl Chloridocarbonate;  Ethyl
Molecular FormulaC3H5ClO2
ClCOOC2H5
C3H5ClO2
Molecular Weight108.52 g/mol
Structural Identifiers
SMILESCCOC(=O)Cl
InChIInChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3
InChIKeyRIFGWPKJUGCATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPRACTICALLY INSOL & GRADUALLY DECOMP IN WATER
MISCIBLE WITH ALC, BENZENE, CHLOROFORM, ETHER
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Chloroformate (CAS 541-41-3) Procurement Overview: Properties, Class, and Industrial Relevance


Ethyl chloroformate (CAS 541-41-3) is a highly reactive chloroformate ester [1], widely used as an acylating reagent in organic synthesis, particularly for introducing the ethoxycarbonyl protecting group [2] and forming mixed anhydrides for peptide coupling [3]. As a primary alkyl chloroformate, its physicochemical and reactive properties are distinctly intermediate between smaller, more volatile methyl chloroformate and larger, more stable benzyl or aryl chloroformates [4].

Why Ethyl Chloroformate (CAS 541-41-3) Cannot Be Arbitrarily Replaced by Other Chloroformates in Critical Applications


Despite sharing a common reactive chloroformate group, substitution between chloroformate esters is rarely a straightforward exchange due to fundamental differences in reaction kinetics, hydrolytic stability, steric demands, and downstream product properties [1]. For instance, the hydrolysis half-life of ethyl chloroformate (33.0 min at 25°C) is significantly longer than that of methyl chloroformate (20.5 min) but shorter than that of isopropyl chloroformate (5.6 min), leading to markedly different handling windows and side-reaction profiles in aqueous or moisture-sensitive processes [2]. Furthermore, the selectivity of ethyl chloroformate in N-dealkylation reactions follows a specific cleavage hierarchy (benzyl > allyl > methyl > ethyl) that is distinct from other reagents like cyanogen bromide [3]. These quantifiable differences in stability and selectivity underscore why generic substitution is a high-risk decision in regulated or yield-sensitive synthetic pathways.

Quantitative Evidence for Ethyl Chloroformate (CAS 541-41-3) Differentiation from Closest Analogs


Hydrolytic Stability: Ethyl vs. Methyl and Isopropyl Chloroformates

Ethyl chloroformate exhibits a hydrolysis half-life (t1/2) of 33.0 minutes at 25°C in water, which is 1.6 times slower than methyl chloroformate (20.5 min) and nearly 6 times faster than isopropyl chloroformate (5.6 min) [1]. This intermediate stability is a direct consequence of the primary ethyl alkyl group's electronic and steric influence on the carbonyl carbon's electrophilicity [2]. The quantitative difference in hydrolysis rates directly impacts the practical handling window, the extent of competing hydrolysis side reactions, and the safety profile regarding exothermic decomposition in aqueous workups [3].

Hydrolysis Kinetics Moisture Sensitivity Process Safety

Chemoselectivity in N-Dealkylation: Ethyl Chloroformate's Defined Cleavage Hierarchy

In the cleavage of tertiary amines, ethyl chloroformate demonstrates a well-defined and reproducible selectivity order for N-substituents: benzyl > allyl > methyl > ethyl > other alkyl groups [1]. This ranking, established across 47 tertiary amine substrates in refluxing benzene, indicates that ethyl chloroformate preferentially cleaves benzylic and allylic groups over simple alkyl chains. In a direct head-to-head comparison, this behavior contrasts sharply with cyanogen bromide, which exhibits reversed selectivity, favoring deallylation over debenzylation in the same substrate [2]. The aromatic amines, however, do not react with ethyl chloroformate, providing a clear boundary for its use [3].

Amine Deprotection Chemoselectivity N-Dealkylation

Yield in Peptide Synthesis via Mixed Anhydride Activation

Ethyl chloroformate is a highly effective reagent for the in-situ generation of mixed carbonic-carboxylic anhydrides for amide bond formation, enabling peptide synthesis without C-terminal protection. In a study with unprotected α-amino acids, ethyl chloroformate activation with triethylamine afforded the corresponding dipeptide amides in yields ranging from 74% to 99% [1]. This performance is comparable to, or in some cases superior to, the widely used carbodiimide coupling reagent dicyclohexylcarbodiimide (DCC), but without the formation of insoluble dicyclohexylurea (DCU) byproduct, which simplifies purification [2]. For example, the synthesis of tripeptide 7c proceeded in 42% yield from dipeptide 6c using this methodology [3].

Peptide Synthesis Mixed Anhydride Amide Bond Formation

Purity Specifications and Analytical Standards for Reproducible Synthesis

Commercial ethyl chloroformate is routinely supplied with a purity of ≥98.0% as determined by gas chromatography (GC) and argentometric titration . This high level of purity is consistent with, but not superior to, the typical specifications for methyl chloroformate, which is also offered at ≥98.0% to ≥98.5% (GC) [1]. However, the presence of impurities like diethyl carbonate (DEC) in ethyl chloroformate (typically ≤1%) is a critical control point, as DEC can act as a nucleophilic competitor in certain reactions, reducing yields of the desired ethoxycarbonyl derivatives . Procurement from vendors who provide detailed Certificates of Analysis (CoA) specifying both GC purity and DEC content is therefore essential for reproducible process chemistry .

Reagent Purity Analytical QC Pharmaceutical Intermediate

Optimal Scientific and Industrial Scenarios for Ethyl Chloroformate (CAS 541-41-3) Based on Verified Differentiation


Selective N-Debenzylation in Complex Amine Deprotection Sequences

In multi-step syntheses of pharmaceuticals and alkaloids, selective removal of an N-benzyl protecting group in the presence of an N-allyl or N-methyl group is often required. Ethyl chloroformate's established cleavage hierarchy (benzyl > allyl > methyl) [1] makes it the reagent of choice for this transformation, whereas the alternative cyanogen bromide would incorrectly remove the allyl group. This scenario leverages ethyl chloroformate's unique chemoselectivity to avoid undesired side reactions and simplify synthetic routes [2].

Large-Scale Peptide Coupling Requiring Facile Purification

For the industrial-scale synthesis of dipeptides and tripeptides, ethyl chloroformate's activation method yields amide bonds in 74–99% yield [1] without generating the insoluble urea byproducts typical of carbodiimide reagents like DCC [2]. This significantly reduces the purification burden and associated solvent waste, directly impacting the process's cost-efficiency and environmental footprint. The intermediate hydrolytic stability of ethyl chloroformate (33.0 min half-life) also provides a practical handling window for aqueous workups that would be too narrow for methyl chloroformate [3].

Derivatization for GC-MS Analysis in Metabolomics and Food Safety

Ethyl chloroformate is a preferred reagent for the rapid derivatization of amino acids, phenols, and carboxylic acids for GC-MS analysis [1]. Its ethoxycarbonyl derivatives exhibit excellent chromatographic properties and are stable enough for robust quantitation. This application is directly supported by the compound's well-characterized reactivity and high commercial purity (≥98.0%), which ensures reproducible derivatization yields and minimal background interference [2]. Substitution with methyl or isopropyl chloroformates would alter retention times and detection sensitivity, compromising validated analytical methods [3].

Pharmaceutical Intermediate Where Process Robustness is Paramount

As a key intermediate in the synthesis of carbamate-based APIs and agrochemicals [1], ethyl chloroformate's balanced profile—intermediate hydrolytic stability, well-defined N-dealkylation selectivity, and high-yielding mixed anhydride formation—provides a robust, multi-functional platform for diverse chemical transformations [2]. Its commercial availability at consistently high purity (>98.0% GC) from multiple global suppliers ensures supply chain reliability and process reproducibility, critical factors for regulated pharmaceutical manufacturing [3].

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